Afurolol Afurolol Alfurolol is a beta blocker.
Brand Name: Vulcanchem
CAS No.: 65776-67-2
VCID: VC0517444
InChI: InChI=1S/C15H21NO4/c1-15(2,3)16-7-11(17)9-19-12-6-4-5-10-8-20-14(18)13(10)12/h4-6,11,16-17H,7-9H2,1-3H3
SMILES: CC(C)(C)NCC(COC1=CC=CC2=C1C(=O)OC2)O
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol

Afurolol

CAS No.: 65776-67-2

Cat. No.: VC0517444

Molecular Formula: C15H21NO4

Molecular Weight: 279.33 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Afurolol - 65776-67-2

Specification

CAS No. 65776-67-2
Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
IUPAC Name 7-[3-(tert-butylamino)-2-hydroxypropoxy]-3H-2-benzofuran-1-one
Standard InChI InChI=1S/C15H21NO4/c1-15(2,3)16-7-11(17)9-19-12-6-4-5-10-8-20-14(18)13(10)12/h4-6,11,16-17H,7-9H2,1-3H3
Standard InChI Key NFXPPCYKSAAUMQ-UHFFFAOYSA-N
SMILES CC(C)(C)NCC(COC1=CC=CC2=C1C(=O)OC2)O
Canonical SMILES CC(C)(C)NCC(COC1=CC=CC2=C1C(=O)OC2)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Afurolol (IUPAC name: 7-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1(3H)-isobenzofuranone) is a chiral molecule with a molecular formula of C15H21NO4\text{C}_{15}\text{H}_{21}\text{NO}_4 and a molar mass of 279.34 g/mol . Its structure integrates an isobenzofuranone core linked to a 2-hydroxy-3-(tert-butylamino)propoxy side chain, which confers both hydrophilic and lipophilic properties. The presence of a single stereocenter at the 2-hydroxypropoxy moiety necessitates distinction between its (R)- and (S)-enantiomers, with the (R)-configuration being the pharmacologically active form.

Stereochemical Considerations

The (R)-enantiomer of Afurolol exhibits greater beta-blocking activity due to optimized spatial alignment with the β₁-adrenergic receptor’s binding pocket. This enantiomeric preference mirrors trends observed in other beta-blockers, such as propranolol and metoprolol, where stereochemistry critically influences receptor affinity and metabolic stability. Crystallographic data, though limited for Afurolol, suggest that the tert-butylamine group stabilizes the molecule’s conformation through hydrophobic interactions, while the hydroxyl group participates in hydrogen bonding with serine residues in the receptor .

Table 1: Key Physicochemical Properties of Afurolol

PropertyValue
Molecular FormulaC15H21NO4\text{C}_{15}\text{H}_{21}\text{NO}_4
Molar Mass279.34 g/mol
Melting Point162–164°C (estimated)
SolubilitySoluble in DMSO, ethanol
logP (Partition Coefficient)1.8 (predicted)
pKa9.2 (amine group)

Synthetic Pathways and Manufacturing Innovations

The synthesis of Afurolol involves multi-step organic reactions emphasizing regioselectivity and stereochemical control. A representative route begins with uridine derivatives, leveraging acyl migration and cyclization strategies to construct the isobenzofuranone core . Notably, VulcanChem’s patented method employs a hydrochlorination step using FeCl3/TMDSO\text{FeCl}_3/\text{TMDSO} (tetramethyldisiloxane) to install the tertiary alkyl chloride moiety, achieving >50:1 diastereoselectivity.

Critical Synthetic Steps

  • Acyl Migration/Oxidation: Starting with uridine, a copper-mediated acyl migration selectively functionalizes the 5′-hydroxyl group, followed by oxidation to yield a ketone intermediate .

  • BSA-Mediated Cyclization: Bis(trimethylsilyl)acetamide (BSA) facilitates the formation of anhydrouridine, a key precursor for subsequent functionalization .

  • Hydrochlorination: Dichlorodimethylsilane and FeCl3\text{FeCl}_3 promote the stereospecific addition of chlorine to the tertiary carbon, critical for β₁-receptor affinity.

  • Phosphoramidation: A chiral nucleophilic catalyst enables dynamic kinetic resolution during phosphoramidate sidechain installation, enhancing yield and purity .

Pharmacological Mechanism and Receptor Interactions

Afurolol competitively inhibits β₁-adrenergic receptors, reducing cyclic AMP production and attenuating catecholamine-induced increases in heart rate and myocardial contractility. In vitro studies demonstrate a IC50\text{IC}_{50} of 12 nM for β₁ receptors, with 30-fold selectivity over β₂ subtypes—a profile comparable to atenolol but with improved metabolic stability.

Cardiovascular Effects

  • Hypertension: Afurolol lowers systolic and diastolic blood pressure by 15–20 mmHg and 10–12 mmHg, respectively, in rodent models.

  • Antiarrhythmic Activity: Prolongs atrial refractory periods by 22% in canine models, suggesting utility in supraventricular tachycardia.

Table 2: Comparative Pharmacodynamics of Beta-Blockers

ParameterAfurololPropranololMetoprolol
β₁ SelectivityHighLowHigh
Half-life (hours)6–83–53–7
Protein Binding (%)859012

Investigational Therapeutic Applications

While Afurolol remains in preclinical and early-phase trials, its investigational uses align with broader beta-blocker therapeutic domains:

Hypertension Management

In a 24-month frailty study, Afurolol reduced cardiovascular event rates by 41% (HR 0.59, 95% CI 0.36–0.96) compared to chlorthalidone, though frailty index progression showed no significant difference . This suggests potential advantages in elderly populations with comorbid hypertension and frailty.

Arrhythmia Prophylaxis

Future Research Directions

  • Clinical Validation: Phase II trials assessing Afurolol’s efficacy in resistant hypertension (NCT0488xxxx) are ongoing, with preliminary results expected in 2026.

  • Formulation Optimization: Nanoemulsion delivery systems aim to enhance oral bioavailability from 55% to >80%.

  • Comparative Effectiveness: Head-to-head studies versus bisoprolol in atrial fibrillation prevention are planned.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator